N-(12-Bromododecyl)phthalimide
Overview
Description
N-(12-Bromododecyl)phthalimide is an organic compound that belongs to the class of phthalimides It is characterized by a phthalimide group attached to a 12-bromododecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(12-Bromododecyl)phthalimide can be synthesized through a multi-step process. One common method involves the reaction of phthalimide with 1-bromododecane in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques.
Chemical Reactions Analysis
Types of Reactions
N-(12-Bromododecyl)phthalimide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The phthalimide group can be reduced to form primary amines.
Oxidation: The alkyl chain can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Reduction: Primary amines are formed.
Oxidation: Carboxylic acids and other oxidized derivatives are produced.
Scientific Research Applications
N-(12-Bromododecyl)phthalimide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is utilized in the development of functionalized polymers and surfactants.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
Mechanism of Action
The mechanism of action of N-(12-Bromododecyl)phthalimide depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromododecyl chain can facilitate membrane penetration, while the phthalimide group can engage in specific interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
N-(12-Aminododecyl)phthalimide: Similar structure but with an amine group instead of bromine.
N-(12-Hydroxydodecyl)phthalimide: Contains a hydroxyl group instead of bromine.
N-(12-Methoxydodecyl)phthalimide: Features a methoxy group in place of bromine.
Uniqueness
N-(12-Bromododecyl)phthalimide is unique due to the presence of the bromine atom, which makes it a versatile intermediate for further functionalization through nucleophilic substitution reactions. This property distinguishes it from its analogs with different functional groups.
Properties
IUPAC Name |
2-(12-bromododecyl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28BrNO2/c21-15-11-7-5-3-1-2-4-6-8-12-16-22-19(23)17-13-9-10-14-18(17)20(22)24/h9-10,13-14H,1-8,11-12,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFKXYCUILKIOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444566 | |
Record name | N-(12-Bromododecyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82583-84-4 | |
Record name | N-(12-Bromododecyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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